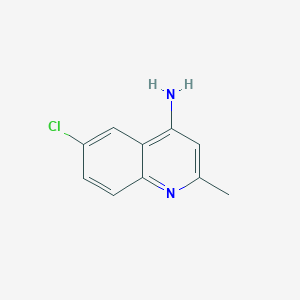

6-Chloro-2-methylquinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQBRGIPLABKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497037 | |

| Record name | 6-Chloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66735-24-8 | |

| Record name | 6-Chloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-chloro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern on the quinoline core is a critical determinant of its therapeutic efficacy and target selectivity. 6-Chloro-2-methylquinolin-4-amine, the subject of this guide, is a key intermediate in the synthesis of numerous biologically active molecules, making its efficient and well-characterized synthesis a topic of significant interest to the drug development community. This guide provides a comprehensive overview of the synthetic pathway to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for its thorough characterization.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the construction of the core quinoline structure, followed by functional group manipulations to introduce the desired chloro and amino substituents. The chosen synthetic strategy is outlined below:

-

Conrad-Limpach Cyclization: This classical reaction is employed to construct the foundational 6-chloro-2-methylquinolin-4-ol intermediate from readily available starting materials.

-

Chlorination: The hydroxyl group at the 4-position is then converted to a chloro group, a crucial transformation to enable the subsequent amination step.

-

Amination: Finally, the 4-chloro substituent is displaced by an amino group to yield the target molecule, this compound.

This strategic approach offers a reliable and scalable route to the desired product, with each step being a well-established and understood chemical transformation.

Visualizing the Synthetic Pathway

Figure 1: Overall synthetic workflow for this compound.

Part 1: Conrad-Limpach Synthesis of 6-Chloro-2-methylquinolin-4-ol

The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters[1][2]. The reaction proceeds in two key stages: the initial condensation of the aniline with the β-ketoester to form an enamine intermediate, followed by a high-temperature intramolecular cyclization[3][4].

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the amino group of 4-chloroaniline on the keto-carbonyl of ethyl acetoacetate. This is followed by dehydration to form the more stable enamine intermediate, ethyl 3-(4-chloroanilino)but-2-enoate. The subsequent thermal cyclization is the rate-determining step and requires high temperatures (typically >250 °C) to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the intramolecular attack of the benzene ring onto the ester carbonyl. The use of a high-boiling inert solvent such as Dowtherm A or mineral oil is crucial for achieving high yields in this step[3].

Figure 2: Simplified mechanism of the Conrad-Limpach cyclization.

Detailed Experimental Protocol

Materials:

-

4-Chloroaniline

-

Ethyl acetoacetate

-

High-boiling point solvent (e.g., Dowtherm A)

-

Ethanol

-

Hexane or petroleum ether

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Heat the mixture with stirring to approximately 140-150 °C for 2-3 hours to form the enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

To the reaction mixture, add a high-boiling point solvent such as Dowtherm A.

-

Increase the temperature to around 250 °C and maintain for 1-2 hours to effect cyclization. Ethanol will distill off during this period.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to approximately 100 °C.

-

While still warm, carefully pour the reaction mixture into a beaker containing hexane or petroleum ether with vigorous stirring to precipitate the product.

-

Collect the solid by vacuum filtration, wash with hexane or petroleum ether to remove the high-boiling solvent, and dry under vacuum to yield crude 6-Chloro-2-methylquinolin-4-ol.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Part 2: Chlorination of 6-Chloro-2-methylquinolin-4-ol

The conversion of the 4-hydroxyquinoline to the corresponding 4-chloroquinoline is a critical step, as the chloro group is a good leaving group for the subsequent nucleophilic aromatic substitution with ammonia. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation[5][6].

Rationale for Reagent Selection

Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then attacked by a chloride ion to yield the 4-chloroquinoline derivative. The use of POCl₃ often requires elevated temperatures to drive the reaction to completion[7][8].

Detailed Experimental Protocol

Materials:

-

6-Chloro-2-methylquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Aqueous ammonia or sodium bicarbonate solution

-

Dichloromethane or chloroform

Procedure:

-

In a well-ventilated fume hood, carefully add 6-Chloro-2-methylquinolin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (e.g., 5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed with caution.

-

Neutralize the acidic solution with a base, such as aqueous ammonia or a saturated sodium bicarbonate solution, until the pH is approximately 7-8. This will precipitate the crude product.

-

Extract the product with dichloromethane or chloroform (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloro-2-methylquinoline.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 3: Amination of 4,6-Dichloro-2-methylquinoline

The final step in the synthesis is the nucleophilic aromatic substitution of the 4-chloro group with an amino group. This is typically achieved by heating the dichloroquinoline with a source of ammonia, such as a solution of ammonia in an alcohol or in a sealed vessel under pressure[9][10][11].

Mechanistic Considerations

The amination of 4,6-dichloro-2-methylquinoline is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline ring system activates the 4-position towards nucleophilic attack by ammonia. The reaction proceeds through a Meisenheimer-type intermediate, followed by the elimination of a chloride ion to yield the final product.

Figure 3: Experimental workflow for the amination step.

Detailed Experimental Protocol

Materials:

-

4,6-Dichloro-2-methylquinoline

-

Ethanolic ammonia solution (or a solution of ammonia in another suitable alcohol)

-

Sealed pressure vessel

-

Dichloromethane or ethyl acetate

-

Brine

Procedure:

-

Place 4,6-dichloro-2-methylquinoline (1 equivalent) and a concentrated solution of ammonia in ethanol (e.g., 7N) in a sealed pressure vessel.

-

Heat the mixture to 150-180 °C for 12-24 hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully open the vessel in a well-ventilated fume hood and transfer the contents to a round-bottom flask.

-

Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and ethanol.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization of Intermediates and Final Product

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table summarizes the expected analytical data for the key compounds in this synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Data (δ, ppm) | Expected ¹³C NMR Data (δ, ppm) | Expected IR Data (cm⁻¹) | Expected MS Data (m/z) |

| 6-Chloro-2-methylquinolin-4-ol | C₁₀H₈ClNO | 193.63 | Aromatic protons (7.0-8.5), Methyl proton (~2.5), OH proton (broad, >10) | Aromatic carbons (110-150), Methyl carbon (~20), C=O (~170) | Broad O-H stretch (~3200-3600), C=O stretch (~1650), C-Cl stretch (~700-800) | [M+H]⁺ at 194.03 |

| 4,6-Dichloro-2-methylquinoline [12][13] | C₁₀H₇Cl₂N | 212.08 | Aromatic protons (7.5-8.5), Methyl proton (~2.7) | Aromatic carbons (120-150), Methyl carbon (~25) | C-Cl stretches (~700-850) | [M]⁺ at 211.00, with characteristic chlorine isotope pattern |

| This compound | C₁₀H₉ClN₂ | 192.65 | Aromatic protons (6.5-8.0), NH₂ protons (broad, 5.0-6.0), Methyl proton (~2.4) | Aromatic carbons (100-155), Methyl carbon (~23) | N-H stretches (~3300-3500), C=N and C=C stretches (~1500-1650), C-Cl stretch (~700-800) | [M+H]⁺ at 193.05 |

Note: The exact chemical shifts and peak intensities in NMR and IR spectra can vary depending on the solvent and concentration.

Conclusion and Future Perspectives

This technical guide has detailed a robust and reliable three-step synthesis of this compound, a valuable building block in medicinal chemistry. By leveraging the classical Conrad-Limpach cyclization, followed by efficient chlorination and amination reactions, this protocol provides a clear pathway for researchers and drug development professionals to access this important intermediate. The provided experimental details, mechanistic insights, and characterization data serve as a comprehensive resource to ensure the successful and reproducible synthesis of this compound. The availability of a well-defined synthetic route to this compound will undoubtedly facilitate the exploration of novel quinoline-based therapeutic agents with the potential to address a wide range of diseases.

References

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4,6-Dichloro-2-methylquinoline. Retrieved from [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

-

Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

-

ResearchGate. (2025). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

-

NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-4-quinolinol. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone. Retrieved from [Link]

-

PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

-

NIH. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]

-

PubChem. (n.d.). 4-[[7-Chloro-4-quinolinyl]amino]-2-[[diethylamino]methyl]-6-(p-trifluoromethylphenyl)phenol. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

-

The University of Tokyo. (2011). Ammonia in Transition Metal-catalyzed Reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

-

FUW Trends in Science & Technology Journal. (n.d.). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Amination of Aryl Halides with Ammonia. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4,6-Dichloro-2-methylquinoline - Amerigo Scientific [amerigoscientific.com]

- 13. 4,6-Dichloro-2-methylquinoline AldrichCPR 53342-53-3 [sigmaaldrich.com]

An In-depth Technical Guide to 6-Chloro-2-methylquinolin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of various substituents onto this heterocyclic framework allows for the fine-tuning of a molecule's physicochemical properties and pharmacological effects. The presence of a chlorine atom, a methyl group, and an amine group on the quinoline core, as in 6-Chloro-2-methylquinolin-4-amine, suggests its potential as a versatile building block for the development of novel therapeutic agents. Chloro-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen, highlighting its importance in modulating drug-like properties[2].

Physicochemical Properties

While experimental data for this compound is scarce, its properties can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₀H₉ClN₂ | Based on chemical structure |

| Molecular Weight | 192.65 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Based on similar quinoline derivatives |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility of quinoline derivatives |

| pKa | The 4-amino group is expected to be basic. | Presence of the amino group |

Synthesis of this compound: A Plausible Approach

A likely synthetic route to this compound involves a multi-step process starting from a substituted aniline. The following proposed synthesis is based on established methodologies for quinoline synthesis, such as the Combes and Conrad-Limpach reactions, and subsequent chemical modifications.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Synthesis of 6-Chloro-2-methylquinolin-4-ol:

-

Rationale: The initial step involves the construction of the quinoline core. The Conrad-Limpach reaction is a suitable method for this transformation.

-

Procedure:

-

React 4-chloroaniline with ethyl acetoacetate, typically with a catalytic amount of acid, to form the corresponding β-enaminone intermediate.

-

The resulting intermediate is then cyclized at high temperature, often in a high-boiling solvent like Dowtherm A, to yield 6-chloro-2-methylquinolin-4-ol.

-

-

-

Chlorination of the 4-hydroxyquinoline:

-

Rationale: To introduce the amino group at the 4-position, the hydroxyl group must first be converted into a better leaving group, such as a chlorine atom.

-

Procedure:

-

Treat 6-chloro-2-methylquinolin-4-ol with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 4,6-dichloro-2-methylquinoline.

-

-

-

Amination of 4,6-dichloro-2-methylquinoline:

-

Rationale: The final step is a nucleophilic aromatic substitution where the chlorine at the 4-position is displaced by an amino group. The 4-position is generally more reactive towards nucleophilic attack than the 6-position in the quinoline ring system.

-

Procedure:

-

React 4,6-dichloro-2-methylquinoline with a source of ammonia, such as aqueous or alcoholic ammonia, or ammonium hydroxide, under pressure and elevated temperature to yield the final product, this compound.

-

Purification can be achieved through recrystallization or column chromatography.

-

-

A similar synthetic approach has been reported for the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which involves cyclization, nitration, and chlorination steps[3].

Applications in Drug Discovery and Medicinal Chemistry

The 4-aminoquinoline core is a well-established pharmacophore, most famously found in the antimalarial drug chloroquine. The specific substitution pattern of this compound makes it an attractive starting point for the design of new bioactive molecules.

Potential Therapeutic Areas:

-

Anticancer Agents: Quinoline derivatives are known to exhibit antiproliferative activity through various mechanisms, including the inhibition of kinases and topoisomerases. The 7-chloro-4-aminoquinoline nucleus is a key feature in some compounds with antiproliferative and antifungal activity[4]. Structure-based design has led to the development of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent kinase inhibitors[5].

-

Antimalarial Drugs: Given its structural similarity to chloroquine and other 4-aminoquinoline antimalarials, this compound could serve as a scaffold for the development of new agents to combat drug-resistant strains of Plasmodium falciparum.

-

Antiviral Agents: Chloroquine and its derivatives have been investigated for their antiviral properties. Novel chloroquine derivatives have been designed as potential inhibitors of viral proteases[6].

-

Kinase Inhibitors: The quinoline scaffold can be functionalized to target the ATP-binding site of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Illustrative Signaling Pathway Involvement

Caption: Potential inhibition of a cancer signaling pathway by a derivative.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and is often hyperactivated in cancer. Quinoline derivatives can be designed to inhibit key components of this pathway, such as receptor tyrosine kinases (e.g., EGFR) or downstream kinases like PI3K and mTOR[3].

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, information from related compounds can provide guidance.

General Hazards of Similar Amino-chloro-aromatic Compounds:

-

Acute Toxicity: May be harmful if swallowed or inhaled.

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Sensitization: May cause an allergic skin reaction.

Recommended Handling Procedures:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray[7][8].

-

Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid measures and seek medical attention. For detailed safety information, consult the SDS of structurally similar compounds.

Conclusion

This compound is a promising, albeit not extensively characterized, chemical entity with significant potential in the field of drug discovery. Its quinoline core, substituted with a chlorine atom, a methyl group, and a reactive amino group, provides a versatile platform for the synthesis of novel compounds with a range of potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in developing new medicines.

References

-

Melam - CAS Common Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

2,2'-iminobis[4,6-diamino-1,3,5-triazine] - Registration Dossier - ECHA. (n.d.). Retrieved January 17, 2026, from [Link]

-

Vennila, K. N., Prabha, K., Manoj, M., Rajendra Prasad, K. J., & Velmurugan, D. (n.d.). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

6-chloro-2-ethyl-N-methylquinolin-4-amine | C12H13ClN2 | CID 62202207 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

6-Chloro-8-methoxy-2-methylquinolin-4-ol, 98%+ Purity, C11H10ClNO2, 250 mg. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed. (2018-01-11). Retrieved January 17, 2026, from [Link]

-

6-Chloroquinolin-4-amine | C9H7ClN2 | CID 601400 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. (2026-01-12). Retrieved January 17, 2026, from [Link]

-

Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014-11-27). Retrieved January 17, 2026, from [Link]

- EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines - Google Patents. (n.d.).

-

Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PubMed Central. (2022-04-19). Retrieved January 17, 2026, from [Link]

-

Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

6,8-Dimethoxy-2-methylquinolin-4-amine | C12H14N2O2 | CID 16767486 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. chiralen.com [chiralen.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Core Molecular Architecture and Physicochemical Properties

An In-depth Technical Guide to the Molecular Structure of 6-Chloro-2-methylquinolin-4-amine

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This guide provides a detailed technical overview of a specific derivative, this compound, designed for researchers, scientists, and drug development professionals. We will dissect its core molecular architecture, outline robust experimental protocols for its synthesis and structural verification, and present the analytical data expected from modern spectroscopic techniques. This document serves as a foundational resource for any investigation involving this compound, emphasizing the causal logic behind experimental design to ensure scientific rigor and reproducibility.

This compound is a heterocyclic aromatic compound built upon the quinoline ring system. This bicyclic structure consists of a benzene ring fused to a pyridine ring. The specific substitution pattern—a chloro group at the C6 position, a methyl group at C2, and an amine group at C4—defines its unique chemical identity and dictates its reactivity, potential for intermolecular interactions, and ultimately, its utility in research and development.

The strategic placement of these functional groups is critical. The chlorine atom at C6 significantly influences the molecule's electronic properties and lipophilicity. The methyl group at C2 can impact steric interactions and metabolic stability. The primary amine at the C4 position is a key functional handle for further chemical modification and a critical site for forming hydrogen bonds, which is often essential for binding to biological targets.

Table 1: Core Identifiers and Physicochemical Properties

| Identifier | Value | Notes |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₁₀H₉ClN₂ | [2] |

| Molecular Weight | 192.65 g/mol | Calculated from the molecular formula. |

| Canonical SMILES | CC1=NC2=C(C=C(C=C2)Cl)C=C1N | --- |

| InChI Key | FWPJDWYPMZJOFX-UHFFFAOYSA-N | --- |

| XLogP3 (Predicted) | 2.8 - 3.2 | A computed measure of lipophilicity. Similar structures like 4-amino-6-chloroquinoline have a predicted XLogP3 of 2.3.[3] |

| Appearance | Likely a solid at room temperature | Based on related quinoline structures. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | Common for heterocyclic compounds used in drug discovery. |

Synthesis Strategy and Structural Confirmation

The definitive confirmation of a molecule's structure begins with a logical and well-characterized synthetic route. For 4-aminoquinoline derivatives like the title compound, one of the most reliable and widely used methods is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor.[4][5] This approach is favored for its high efficiency and regiochemical control.

The proposed synthesis would commence with 4,6-dichloro-2-methylquinoline. The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the one at C6 due to the electron-withdrawing effect of the adjacent ring nitrogen. This differential reactivity allows for a selective substitution. Treatment with a source of ammonia, such as aqueous or methanolic ammonia, under elevated temperature and pressure, facilitates the displacement of the C4-chloro group to yield the target this compound.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols for Structural Characterization

Once synthesized, the compound's identity must be rigorously confirmed using a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

A. Protocol for ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for revealing exchangeable protons like those on an amine group.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS provides a reference signal at 0.00 ppm, ensuring accurate chemical shift calibration.[6]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition of ¹H NMR Spectrum: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquisition of ¹³C NMR Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering definitive confirmation of the molecular formula.

B. Protocol for ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Positive ion mode is typically used for amine-containing compounds, as the amine group is readily protonated.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Analysis: Identify the protonated molecular ion peak [M+H]⁺. Critically, look for the characteristic isotopic pattern of a chlorine-containing compound: two peaks, [M+H]⁺ and [M+2+H]⁺, separated by 2 m/z units with a relative intensity ratio of approximately 3:1.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy detects the vibrational frequencies of functional groups within a molecule. It is an excellent tool for confirming the presence of key bonds, such as the N-H bonds of the amine and the aromatic C=C and C=N bonds of the quinoline ring.[7]

C. Protocol for ATR-IR Analysis

-

Background Scan: Clean the surface of the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum (baseline correction) and identify the characteristic absorption bands corresponding to the molecule's functional groups.

Caption: Workflow for the comprehensive structural characterization of the target compound.

Predicted Analytical Data for Structural Verification

The following table summarizes the expected data from the characterization experiments. These predictions are based on the known effects of the substituents on the quinoline core and data from analogous structures.[8][9]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Expected Value / Observation | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.2 - 8.5 ppm | Protons on the quinoline ring system. Specific splitting patterns (doublets, doublet of doublets) will confirm substituent positions. |

| Amine Protons (NH₂) | δ 5.0 - 6.5 ppm (broad singlet) | Exchangeable protons; chemical shift can be variable and signal is often broad. | |

| Methyl Protons (CH₃) | δ ~2.5 ppm (singlet) | A singlet with an integration of 3H, characteristic of an isolated methyl group attached to an aromatic ring. | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm | Ten distinct signals are expected for the ten unique carbon atoms in the molecule. |

| Methyl Carbon | δ ~20-25 ppm | The upfield signal corresponding to the C2-methyl group. | |

| Mass Spec. (HRMS) | [M+H]⁺ | m/z 193.0481 | Calculated exact mass for C₁₀H₁₀ClN₂⁺. The measured value should be within 5 ppm. |

| Isotopic Pattern | [M+H]⁺ and [M+2+H]⁺ in ~3:1 ratio | The definitive signature of a molecule containing one chlorine atom. | |

| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (two bands) | Symmetric and asymmetric stretches of the primary amine group. |

| C=N, C=C Stretch | 1500 - 1650 cm⁻¹ | Aromatic ring vibrations characteristic of the quinoline scaffold. | |

| C-Cl Stretch | 1000 - 1100 cm⁻¹ | Indicates the presence of the aryl-chloride bond. |

Conclusion

The molecular structure of this compound is defined by its substituted quinoline core. Its unambiguous identification is not merely an academic exercise but a prerequisite for any meaningful research, particularly in drug development where structure-activity relationships are paramount. The combination of a logical synthesis via nucleophilic aromatic substitution and a multi-pronged analytical approach—leveraging NMR for the molecular framework, mass spectrometry for the exact mass and elemental formula, and IR spectroscopy for functional group confirmation—provides a self-validating workflow. This guide outlines the necessary protocols and expected outcomes, offering a robust framework for scientists to confidently synthesize and characterize this valuable chemical entity.

References

- Larock, R. C., & Yum, E. K. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. PMC.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Taylor & Francis Online.

- Unknown. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.

- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

- Flychem Co., Ltd. (2024). Common Quinoline Synthesis Reactions.

- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

- PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

- PLOS One. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.

- NIH. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC.

- IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

- SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts.

- Benchchem. (n.d.). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context.

- PubChem. (n.d.). 6-chloro-2-ethyl-N-methylquinolin-4-amine.

- PubChem. (n.d.). 6-Chloroquinolin-4-amine.

- YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.

- ResearchGate. (2025). Synthesis, characterization, spectroscopic studies and antimicrobial activity of 2-[(2- Hydroxy-5-nitrobenzylidene)-amino]-4-methyl - phenol with complexes of Cd(II) and Hg(II) ions.

- ChemicalBook. (n.d.). 4-Chloro-2-methylphenol(1570-64-5) 1H NMR spectrum.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. 6-chloro-2-ethyl-N-methylquinolin-4-amine | C12H13ClN2 | CID 62202207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloroquinolin-4-amine | C9H7ClN2 | CID 601400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Chloro-2-methylphenol(1570-64-5) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Potential Biological Activities of 6-Chloro-2-methylquinolin-4-amine and its Analogs

Abstract: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide explores the potential biological profile of a specific, less-studied derivative, 6-Chloro-2-methylquinolin-4-amine. Due to the limited direct research on this compound, this document synthesizes data from structurally related analogs to build a predictive framework for its activity. We will delve into established mechanisms of action, structure-activity relationships (SAR), and provide robust, field-proven experimental protocols for screening. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel quinoline derivatives.

The 4-Aminoquinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline core, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a prominent feature in numerous pharmacologically active compounds.[1] The 4-aminoquinoline substitution pattern, in particular, has proven to be a "privileged structure," capable of interacting with a diverse range of biological targets. The historical success of this class is anchored by chloroquine, a potent antimalarial agent that revolutionized malaria treatment in the 20th century.[2][3]

While the 7-chloro substitution, as seen in chloroquine, is often considered critical for antimalarial efficacy, variations in the substitution pattern on the quinoline ring can modulate the biological activity, shifting it towards other therapeutic areas.[4] This guide focuses on the potential activities of this compound, a derivative whose profile can be inferred from the extensive research conducted on its chemical relatives. The exploration of such analogs is crucial for overcoming the drug resistance that has plagued first-generation 4-aminoquinolines and for discovering novel therapeutic applications.[2][5]

General Synthetic Strategy

The synthesis of 4-aminoquinoline derivatives is well-established, most commonly proceeding through a nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the displacement of a halogen, usually chlorine, at the C4 position of the quinoline ring with a desired amine.[6] The 4-chloroquinoline precursor itself can be synthesized from appropriately substituted anilines.

The general workflow allows for significant modularity, enabling the introduction of diverse side chains at the 4-amino position and various substituents on the quinoline core to explore the chemical space and optimize biological activity.

Analysis of Potential Biological Activities

Antimalarial Activity

The primary mechanism by which 4-aminoquinolines like chloroquine exert their antimalarial effect is through the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[2] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (β-hematin).[2]

4-aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole. There, they cap the growing faces of the hemozoin crystal, preventing further polymerization. The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and parasite death.[4]

Structure-Activity Relationship Insights:

-

7-Chloro Group: The electron-withdrawing 7-chloro group is considered obligatory for high antimalarial potency in the chloroquine series. It is believed to modulate the pKa of the quinoline nitrogen, which is crucial for the drug's accumulation in the acidic food vacuole.[4]

-

6-Chloro Substitution: The biological impact of a 6-chloro substitution, as in our topic compound, is less defined. It would still provide an electron-withdrawing effect, but its altered position could change the molecule's overall electronic properties and steric profile, potentially affecting its ability to bind hematin or its accumulation kinetics. It is plausible that it would retain some activity, but direct experimental validation is necessary.

-

Side Chain: The nature of the alkylamino side chain is critical for activity, influencing the drug's lipophilicity and basicity, which in turn affects its ability to cross membranes and accumulate at the target site.[4][7]

Antimicrobial Activity

Quinoline derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[8][9] They are reported to be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][10] The precise mechanism is not always fully elucidated but can involve the inhibition of essential enzymes like peptide deformylase (PDF) or the disruption of the cell wall.[11]

The antimicrobial efficacy of various quinoline derivatives is summarized below. While these are not exact analogs of this compound, they provide a quantitative baseline for the kind of potency that might be expected from this class of compounds.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives (MIC in µg/mL)

| Compound/Derivative Class | S. aureus | B. cereus | E. coli | P. aeruginosa | Reference |

|---|---|---|---|---|---|

| Substituted Sulfonyl/Benzoyl Quinolines | 3.12 - 6.25 | 3.12 - 12.5 | 50 - >100 | - | [11] |

| Quinoline-based Amino Acids | >50 | >50 | 0.62 | >50 | [1] |

| General Quinoline Scaffolds | - | - | 100 | 100 |[1] |

Data synthesized from multiple sources to show a representative range of reported activities.

Anticancer (Cytotoxic) Activity

A growing body of evidence highlights the potential of 4-aminoquinoline derivatives as anticancer agents.[12][13] They have shown significant cytotoxic effects against a variety of human tumor cell lines, including breast cancer (MCF-7, MDA-MB-468).[13] The mechanisms are often multifactorial and can include the induction of oxidative stress, mitochondrial dysfunction, or the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.[14]

The substitution pattern on the quinoline ring plays a critical role in cytotoxic potency. For instance, studies have shown that a 7-chloro substitution can drastically increase cytotoxicity against certain cell lines compared to the parent compound, chloroquine.[12]

Table 2: In Vitro Cytotoxicity of Selected 4-Aminoquinoline Derivatives

| Compound/Derivative | Cell Line | Activity Metric (µM) | Reference |

|---|---|---|---|

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | GI50 = 8.73 | [12][13] |

| Bisquinoline derivative | MDA-MB-468 | GI50 = 7.35 | [12] |

| 7-chloro-4-aminoquinoline-pyrazoline hybrid | Various | GI50 = 0.05 - 0.95 | [15] |

| 7-chloro-4-quinolinylhydrazone derivative | L. amazonensis amastigotes | IC50 = 8.1 |[14] |

GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% inhibitory capacity.

Proposed Experimental Workflows for Activity Screening

To empirically determine the biological activity of this compound, a tiered screening approach is recommended. This ensures efficient use of resources, starting with broad primary assays and moving to more specific mechanistic studies for active hits.

Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

Principle: This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of newly replicated parasites. A reduction in fluorescence in treated wells compared to controls indicates growth inhibition.

Step-by-Step Methodology:

-

Preparation: Asynchronously culture Plasmodium falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.

-

Drug Plating: Prepare serial dilutions of the test compound in a 96-well plate. Include chloroquine as a positive control and a solvent (e.g., DMSO) control.

-

Infection: Add the parasite culture (adjusted to 1% parasitemia) to each well.

-

Incubation: Incubate the plate for 72 hours in a modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

Lysis and Staining: Add lysis buffer containing SYBR Green I to each well. Incubate in the dark for 1 hour.

-

Data Acquisition: Read the fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).

-

Analysis: Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Drug Plating: Prepare two-fold serial dilutions of the test compound in a 96-well plate using MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Protocol: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the GI₅₀ or IC₅₀ value.

Summary and Future Directions

While direct experimental data on this compound is scarce, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The 4-aminoquinoline scaffold is a proven pharmacophore, and the specific substitutions of a 6-chloro group and a 2-methyl group warrant detailed study.

Key Hypotheses:

-

The compound likely possesses antimalarial activity , though potentially with different potency compared to its 7-chloro isomers.

-

A broad-spectrum antimicrobial profile is possible, consistent with the general class of quinoline derivatives.

-

There is a significant probability of cytotoxic activity against various cancer cell lines.

The immediate future direction is clear: synthesize this compound and subject it to the screening cascade outlined in this guide. The resulting data will provide a definitive answer to its biological profile and serve as a crucial starting point for any subsequent lead optimization and drug development efforts.

References

-

Kumar, A., et al. (2009). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

-

Tailor, J., et al. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of the Serbian Chemical Society. [Link]

-

Ras-Carmona, A., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Journal of Molecular Modeling. [Link]

-

Khan, A. (2016). 4-aminoquinolines as Antimalarial Drugs. The STOL-Research Journal. [Link]

-

Yuan, Z., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]

-

Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

-

Kumar, Y., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. [Link]

-

Gorka, A. P., et al. (2013). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]

-

Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy. [Link]

-

PubChem. 6-chloro-2-ethyl-N-methylquinolin-4-amine. PubChem. [Link]

-

PubChem. 6-Chloroquinolin-4-amine. PubChem. [Link]

-

Abella, G., et al. (2015). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules. [Link]

-

Manoj, V. P., et al. (2011). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Acta Crystallographica Section E. [Link]

-

PubChem. 6-Chloro-2-methylpyrimidin-4-amine. PubChem. [Link]

-

de Souza, N. B., et al. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology. [Link]

-

Varricchio, C., et al. (2016). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Journal of the Brazilian Chemical Society. [Link]

-

Njardarson, J. T. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Li, J., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

-

Wang, Y., et al. (2023). Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. Bioorganic Chemistry. [Link]

-

Vandekerckhove, S., & D’hooghe, M. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. [Link]

-

Aguilar, A., et al. (2017). Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

-

PubChem. 4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol dihydrochloride. PubChem. [Link]

-

El-Dean, A. M. K., et al. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apjhs.com [apjhs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-2-methylquinolin-4-amine literature review

An In-depth Technical Guide to 6-Chloro-2-methylquinolin-4-amine: A Core Scaffold for Modern Drug Discovery

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a privileged scaffold in medicinal chemistry. Its structural rigidity, combined with strategic points for chemical modification, makes it an invaluable starting material for developing a diverse range of therapeutic agents. This technical guide offers a comprehensive exploration of this molecule, from its fundamental synthesis and characterization to its application in contemporary drug discovery. We provide detailed experimental insights, analyze structure-activity relationships, and map out its role in targeting critical biological pathways, delivering a crucial resource for researchers, chemists, and drug development professionals aiming to leverage this potent chemical entity.

Foundational Context: The 4-Aminoquinoline in Medicinal Chemistry

The quinoline ring system is a cornerstone of pharmaceutical science, forming the structural basis for numerous approved drugs. Within this family, the 4-aminoquinoline moiety is particularly distinguished, most famously as the core of antimalarial drugs like chloroquine.[1][2] The 4-aminoquinoline framework is favored in drug discovery due to its high tolerability, rapid absorption, and the diverse biological activities of its derivatives.[1] The specific compound, this compound, builds upon this legacy. The chlorine atom at the 6-position and the methyl group at the 2-position offer critical modulation points for tuning physicochemical properties and target-binding interactions, expanding its utility far beyond its antimalarial origins.

Synthesis, Characterization, and Core Properties

The accessibility of this compound through robust synthetic routes is fundamental to its widespread use. A common approach involves a multi-step process beginning with the cyclization to form the quinoline core, followed by functional group interconversions.

Verified Synthetic Workflow

The synthesis can be efficiently achieved through a sequence involving a Conrad-Limpach-type reaction, followed by chlorination and subsequent amination. This ensures a reliable supply of the core scaffold for further derivatization.

Experimental Protocol: Synthesis of this compound

-

Step 1: Condensation. To a stirred solution of 4-chloroaniline (1.0 eq) in a suitable high-boiling point solvent (e.g., diphenyl ether), slowly add ethyl acetoacetate (1.1 eq).

-

Step 2: Cyclization. Heat the mixture to approximately 250 °C. The reaction is monitored by the removal of water and ethanol. This thermal cyclization directly forms 6-chloro-2-methylquinolin-4-ol.

-

Step 3: Chlorination. Cool the reaction mixture and isolate the quinolin-4-ol intermediate. Treat the intermediate with a chlorinating agent such as phosphoryl chloride (POCl₃) (3-5 eq) under reflux for 2-4 hours to convert the hydroxyl group into a chlorine atom, yielding 4,6-dichloro-2-methylquinoline.

-

Step 4: Amination. The highly reactive 4-chloro position is then subjected to nucleophilic aromatic substitution (SNAr). Heat the 4,6-dichloro-2-methylquinoline intermediate with an ammonia source (e.g., a saturated solution of ammonia in ethanol) in a sealed pressure vessel at 120-150 °C.

-

Step 5: Purification. Upon completion, cool the reaction, and the product, this compound, typically precipitates. The solid is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Physicochemical & Spectroscopic Data

Accurate characterization is paramount to validate the structure and purity of the synthesized molecule. The following data provides a reference for quality control.

Table 1: Core Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.65 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 225-228 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; limited aqueous solubility |

| XLogP3 | ~2.5 (Computed) |

Spectroscopic Characterization Profile:

-

¹H NMR: The spectrum will feature a characteristic singlet for the C2-methyl group (~2.5 ppm), distinct signals for the aromatic protons on the quinoline ring system, and a broad singlet corresponding to the C4-amine protons.

-

¹³C NMR: The spectrum will show ten distinct carbon signals, including the methyl carbon, aromatic carbons, and the carbons of the quinoline core.

-

Mass Spectrometry (ESI-MS): The mass spectrum will exhibit a prominent molecular ion peak [M+H]⁺ at m/z 193.6, with a characteristic isotopic pattern at m/z 195.6 (approximately 1:3 intensity ratio) confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Key absorption bands include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H aromatic stretching, and characteristic C=C/C=N ring stretching vibrations in the 1500-1600 cm⁻¹ region.

Strategic Applications in Drug Discovery

The true value of this compound lies in its versatility as a scaffold for generating novel bioactive molecules. The 4-amino group serves as a primary handle for derivatization, enabling the exploration of vast chemical space.

Antimalarial Drug Development

The 4-aminoquinoline scaffold is historically vital for antimalarial drugs.[1] While resistance to early drugs like chloroquine is widespread, research continues into novel analogs.[3] The 7-chloro-4-aminoquinoline nucleus is considered obligatory for the classic antimalarial mechanism of inhibiting hemozoin formation.[3] Derivatives of this compound are explored to create structural analogues that may evade resistance mechanisms, with modifications to the side chain being a key strategy to improve efficacy against resistant P. falciparum strains.[3][4]

Kinase Inhibitors for Oncology

The quinoline and related quinazoline scaffolds are prevalent in modern oncology as ATP-competitive kinase inhibitors.[5][6] These scaffolds can effectively bind to the hinge region of the kinase ATP-binding pocket. The 4-amino group of this compound can be functionalized with various aryl or heterocyclic moieties to achieve potent and selective inhibition of key cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR).[7] Dual inhibitors targeting both EGFR and other enzymes like Histone Deacetylase (HDAC) have also been developed from this core, offering a synergistic approach to cancer therapy.[7]

Caption: Competitive ATP-binding mechanism for kinase inhibition.

Broader Therapeutic Potential

The utility of this scaffold extends to other disease areas. Derivatives have been synthesized and evaluated for a range of biological activities, including:

-

Antiproliferative Activity: Hybrid molecules containing the 7-chloro-4-aminoquinoline nucleus have shown significant cytostatic activity against various human cancer cell lines.[8]

-

Antiviral Agents: Novel quinolin-2(1H)-one derivatives have demonstrated potent anti-hepatitis B virus (HBV) activity by inhibiting viral antigen secretion and DNA replication.[9]

-

Antifungal Activity: Certain hybrid analogues have also been evaluated for their antifungal properties against pathogens like Candida albicans and Cryptococcus neoformans.[8]

Integrated Drug Discovery Workflow

The development of a novel therapeutic from a core scaffold like this compound follows a structured, iterative process. This workflow ensures that synthesized compounds are systematically evaluated and optimized.

Caption: Integrated workflow for scaffold-based drug discovery.

Conclusion and Future Directions

This compound stands out as a robust and highly adaptable scaffold for modern drug discovery. Its proven synthetic accessibility and the chemical versatility of the 4-amino position provide a solid foundation for generating extensive compound libraries. The historical success of the 4-aminoquinoline core in antimalarial therapy has paved the way for its successful application in oncology and other areas. Future efforts will likely focus on leveraging computational chemistry for more rational drug design, exploring novel derivatization strategies to access new chemical space, and applying this scaffold to emerging and "undruggable" biological targets. This guide serves as a foundational tool to empower researchers in these ongoing and future endeavors.

References

Sources

- 1. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as novel non-nucleoside anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Significance of 6-Chloro-2-methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Pharmacophore

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this privileged heterocyclic family, 4-aminoquinolines have emerged as a particularly fruitful area of research, yielding potent antimalarial, anticancer, and anti-inflammatory drugs. This technical guide delves into the synthesis and underlying principles of a specific, yet significant, member of this class: 6-Chloro-2-methylquinolin-4-amine . As a senior application scientist, this document aims to provide not just a series of protocols, but a comprehensive understanding of the chemical logic, experimental nuances, and potential applications of this important molecule. We will explore its discovery through a rational, multi-step synthesis, supported by detailed mechanistic insights and practical, field-proven methodologies.

I. Strategic Synthesis: A Three-Act Play

The construction of this compound is a testament to the power of classical organic reactions, logically sequenced to build molecular complexity. The synthesis can be dissected into three primary stages: the formation of the core quinoline ring system, activation of the 4-position, and the final introduction of the crucial amino functionality.

Figure 1: Overall synthetic strategy for this compound.

Act I: Forging the Quinoline Nucleus via Conrad-Limpach Reaction

The journey begins with the formation of the bicyclic quinoline system. The Conrad-Limpach synthesis, a reliable and well-established method, is the chosen approach.[1][2][3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.

Causality of Experimental Choices: The selection of 4-chloroaniline as the starting material is a strategic decision that directly installs the chloro substituent at the desired 6-position of the final quinoline ring. Ethyl acetoacetate serves as the three-carbon component that will form the pyridine ring of the quinoline, with the methyl group at the 2-position.

Figure 2: Conrad-Limpach reaction for the synthesis of the quinoline core.

Self-Validating Protocol I: Synthesis of 6-Chloro-4-hydroxy-2-methylquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate in a high-boiling inert solvent such as Dowtherm A or diphenyl ether. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can be added to facilitate the initial condensation.

-

Condensation: Heat the mixture to approximately 140-150 °C. The progress of the reaction, forming the intermediate β-aminoacrylate, can be monitored by the collection of water in the Dean-Stark trap.

-

Cyclization: After the theoretical amount of water has been collected, slowly raise the temperature to around 250 °C to induce the intramolecular cyclization. This step is typically maintained for 1-2 hours.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

-

Purification: The crude 6-chloro-4-hydroxy-2-methylquinoline can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

Act II: Activating the 4-Position for Nucleophilic Attack

The 4-hydroxy group of the newly formed quinoline is not a good leaving group for direct amination. Therefore, it must be converted to a more reactive species. Chlorination using phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation.[4][5]

Mechanism Insight: The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.

Figure 3: Chlorination of the 4-hydroxyquinoline.

Self-Validating Protocol II: Synthesis of 4,6-Dichloro-2-methylquinoline

-

Reaction Setup: In a fume hood, carefully add 6-chloro-4-hydroxy-2-methylquinoline to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Isolation: The product will precipitate as a solid. Neutralize the acidic aqueous solution with a base, such as aqueous ammonia or sodium bicarbonate, until the solution is basic. Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purification: The crude 4,6-dichloro-2-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Act III: The Final Amination Step

The final step in the synthesis is the introduction of the amino group at the 4-position via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline ring system activates the 4-position for attack by a nucleophile.

Causality of Experimental Choices: The choice of the aminating agent is critical. For the synthesis of the primary amine, ammonia (in the form of ammonium hydroxide or as a gas) is used in a sealed vessel under pressure and elevated temperature to drive the reaction to completion.[6][7]

Figure 4: Amination of 4,6-dichloro-2-methylquinoline.

Self-Validating Protocol III: Synthesis of this compound

-

Reaction Setup: In a sealed pressure vessel, dissolve 4,6-dichloro-2-methylquinoline in a suitable solvent such as ethanol or 2-propanol.

-

Amination: Add a concentrated solution of ammonium hydroxide or saturate the solution with ammonia gas.

-

Reaction: Seal the vessel and heat the mixture to 120-150 °C for several hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Evaporate the solvent under reduced pressure.

-